molecular formula C8H9ClN2S2 B3291868 2-Chloro-6-(1,3-dithian-2-yl)pyrazine CAS No. 874114-31-5

2-Chloro-6-(1,3-dithian-2-yl)pyrazine

Cat. No.: B3291868
CAS No.: 874114-31-5
M. Wt: 232.8 g/mol
InChI Key: GLZHTPZZLVJSJV-UHFFFAOYSA-N
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Description

2-Chloro-6-(1,3-dithian-2-yl)pyrazine (CAS 874114-31-5, Molecular Formula: C8H9ClN2S2) is a high-purity solid compound of significant interest in synthetic and materials chemistry . This molecule features a pyrazine ring, a common nitrogen-containing heterocycle, which is functionalized with both a chloro substituent and a 1,3-dithiane group. The 1,3-dithiane moiety is a well-known protective group for carbonyl compounds but also serves as a versatile synthetic intermediate in umpolung chemistry, enabling reactivity reversal at the original carbonyl carbon . This unique bifunctional structure makes it a valuable building block for constructing more complex molecular architectures, particularly in metal-ceramic science and chalcogenide chemistry . The chloro group offers a handle for further cross-coupling reactions, such as metal-catalyzed substitutions, while the dithianyl group can be utilized in carbon-carbon bond-forming reactions or deprotected to regenerate a carbonyl functionality at a late stage in a synthesis . Researchers can employ this reagent in the development of novel ligands for catalysis or in the synthesis of organic materials with tailored electronic properties. The product is for Research Use Only and is not intended for diagnostic or therapeutic uses. It should be stored refrigerated at 2-8°C in a dry and sealed environment .

Properties

IUPAC Name

2-chloro-6-(1,3-dithian-2-yl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S2/c9-7-5-10-4-6(11-7)8-12-2-1-3-13-8/h4-5,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZHTPZZLVJSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286866
Record name 2-Chloro-6-(1,3-dithian-2-yl)pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874114-31-5
Record name 2-Chloro-6-(1,3-dithian-2-yl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874114-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(1,3-dithian-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1,3-dithian-2-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 1,3-dithiane under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction . The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with precise control over temperature and pressure to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1,3-dithian-2-yl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted pyrazine derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Dihydropyrazine derivatives.

Scientific Research Applications

2-Chloro-6-(1,3-dithian-2-yl)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1,3-dithian-2-yl)pyrazine involves its interaction with specific molecular targets. The chlorine atom and the 1,3-dithian-2-yl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Pyrazine derivatives exhibit diverse bioactivities depending on substituents. Key comparisons include:

Compound Substituents Bioactivity/Application Key Data/Findings
2-Chloro-6-(1,3-dithian-2-yl)pyrazine Cl, 1,3-dithian-2-yl Potential insect attractant (inferred) Preferred by Catocheilus wasps over methyl-substituted analogs
2-Chloro-6-(trifluoromethyl)pyrazine Cl, CF₃ Pharmaceutical intermediate Used in synthesis of antimalarials
2-Chloro-6-(dimethylamino)pyrazine Cl, N(CH₃)₂ Anticancer/antiviral agent Interacts with kinase hinge regions
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide Cl, tert-butyl, carboxamide Antimycobacterial activity IC₅₀ = 41.9 µmol·L⁻¹
2-Chloro-6-(1-piperazinyl)pyrazine Cl, piperazinyl Bioactive compound validation AUC = 0.9 in ROC analysis

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability and binding to biological targets .
  • Bulky substituents (e.g., tert-butyl) improve antimycobacterial potency but may reduce solubility .
  • Dithian groups likely contribute to unique ligand-receptor interactions, as seen in insect attraction studies .

Comparison :

  • Dithian-substituted pyrazines may require specialized sulfur-containing reagents, whereas amino or CF₃ groups are introduced using standard nucleophiles .

Physicochemical and Pharmacokinetic Properties

Property This compound 2-Chloro-6-(piperazinyl)pyrazine 2-Chloro-6-(3-methoxypropylamino)pyrazine
Molecular Weight ~265 g/mol (estimated) 228.67 g/mol 257.73 g/mol
Hydrogen Bond Donors 0 1 1
Rotatable Bonds 2 2 5
Lipophilicity (XLogP3) ~2.5 (estimated) 1.1 1.3

Implications :

  • Lower rotatable bond counts (e.g., dithian and piperazinyl derivatives) correlate with improved metabolic stability .
  • The dithian group’s hydrophobicity may enhance membrane permeability compared to polar substituents like piperazinyl .

Biological Activity

2-Chloro-6-(1,3-dithian-2-yl)pyrazine is an organic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a chlorine atom at the 6-position and a 1,3-dithian-2-yl group. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

Property Details
Molecular Formula C₈H₉ClN₂S₂
Molecular Weight 220.75 g/mol
Functional Groups Chlorine, Dithiane

Synthesis Methods

The synthesis of this compound typically involves the nucleophilic substitution of 2-chloropyrazine with 1,3-dithiane. The reaction is generally conducted in the presence of bases such as sodium hydride or potassium tert-butoxide to enhance yield and purity.

Pharmacological Effects

Research indicates that this compound exhibits significant interactions with various biological targets, particularly cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and detoxification processes. The compound has been shown to modulate cellular functions by influencing signaling pathways and gene expression, leading to potential therapeutic applications in pharmacology.

Enzyme Interaction

The compound's ability to bind with specific biomolecules allows it to act as an enzyme inhibitor or activator. For instance, it has demonstrated effects on cellular metabolism and proliferation rates across different cell types. This interaction suggests its potential role in treating diseases that involve dysregulated metabolic pathways.

Neuroprotective Properties

In a study focused on neuropharmacology, derivatives of pyrazine compounds were synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activity, which is vital for treating Alzheimer's disease. Among the synthesized compounds, those related to this compound showed promising neuroprotective effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-6-(1,3-dithian-2-yl)pyrazine, and how does the dithiane moiety influence reactivity?

  • Methodological Answer : The synthesis typically involves functionalizing pyrazine precursors. For example, thionyl chloride (SOCl₂) is effective for converting pyrazinoic acid to 2-chloropyrazine derivatives under mild conditions (0°C to room temperature, 16 hours) . Introducing the dithiane group may require nucleophilic substitution, where 1,3-dithiane-2-thiol reacts with 2,6-dichloropyrazine. The dithiane moiety enhances steric hindrance and electron density, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to drive the reaction . Purification via silica gel chromatography (e.g., 5% MeOH/CH₂Cl₂) is recommended to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and dithiane integration. The deshielding of pyrazine protons (δ 8.2–8.5 ppm) and dithiane methylene signals (δ 3.5–4.0 ppm) are diagnostic .
  • HRMS (ESI) : For exact mass validation (e.g., calculated vs. observed [M+H]⁺).
  • IR Spectroscopy : Bands near 2200 cm⁻¹ (C≡N) and 1600 cm⁻¹ (C=N) confirm pyrazine backbone integrity, while S–S stretching (500–600 cm⁻¹) verifies dithiane presence .

Q. How does the dithiane group impact solubility and stability in aqueous vs. organic media?

  • Methodological Answer : The dithiane moiety increases hydrophobicity, limiting aqueous solubility. Stability tests in PBS (pH 7.4) show <10% degradation over 24 hours, whereas DMSO or ethanol solutions remain stable for weeks at 4°C. Accelerated degradation studies (40°C, 75% RH) under ICH guidelines are advised for long-term storage protocols .

Advanced Research Questions

Q. What computational strategies predict the electronic effects of the dithiane substituent on pyrazine’s aromatic system?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level reveals that the dithiane group donates electron density via sulfur lone pairs, reducing pyrazine’s π-deficiency. This alters frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), impacting charge-transfer interactions in coordination polymers . NBO analysis quantifies hyperconjugative interactions (e.g., σ(C–S) → π*(pyrazine)) to rationalize ligand behavior in metal complexes .

Q. How does this compound perform as a ligand in magnetic coordination polymers?

  • Methodological Answer : In CrCl₂(pyrazine)₂ analogs, reduced pyrazine ligands mediate strong magnetic coupling (J ≈ −15 cm⁻¹ via DFT), resulting in ferrimagnetic ordering below 55 K . The dithiane group’s bulkiness may sterically hinder bridging modes, requiring single-crystal XRD to resolve M–N bond distances and ligand geometry. SQUID magnetometry and EPR are critical for measuring exchange interactions .

Q. What pharmacological screening approaches evaluate its potential as a CNS modulator?

  • Methodological Answer : For receptor profiling:

  • Radioligand Binding Assays : Use 5-HT₂C or CB1 receptors (IC₅₀ determination via competitive displacement, e.g., [³H]mesulergine for 5-HT₂C) .
  • Functional Selectivity : Measure cAMP accumulation (CB1 inverse agonism) or calcium flux (5-HT₂C activation) in HEK293 cells .
  • In Vivo Behavioral Studies : Anxiogenic effects (e.g., elevated plus maze) and locomotor activity in rodents, with PK/PD modeling to correlate plasma concentrations and efficacy .

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer : Discrepancies (e.g., CB1 vs. 5-HT₂C selectivity) may arise from assay conditions (e.g., GTPγS vs. IP₁ accumulation). Standardize protocols:

  • Use identical cell lines (CHO vs. HEK293) and buffer systems (Mg²⁺ concentration affects GPCR coupling).
  • Validate purity (>99% via HPLC) to exclude confounding byproducts .
  • Apply Schild analysis for antagonist potency (pA₂ values) to confirm mechanism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(1,3-dithian-2-yl)pyrazine
Reactant of Route 2
2-Chloro-6-(1,3-dithian-2-yl)pyrazine

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